tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate
Overview
Description
Tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C18H23N3O3 . It is also known as Carbamic acid, N-[1-(2-cyanobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester .
Molecular Structure Analysis
The molecular weight of tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate is 329.39 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeted Kinase Inhibitors : tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate has shown promise as a kinase inhibitor. Researchers explore its potential in treating cancer, inflammatory diseases, and other conditions by modulating specific kinases involved in cellular signaling pathways .
Neuroscience and Neuroprotection
- Neurotransmitter Modulation : This compound’s unique structure suggests it could influence neurotransmitter release or receptor activity. Investigating its impact on neuronal function may lead to novel neuroprotective strategies or therapeutic interventions for neurodegenerative disorders .
Chemical Biology and Enzyme Studies
- Enzyme Substrate Analogs : tert-Butyl (1-(2-cyanobenzoyl)piperidin-4-yl)carbamate might serve as an enzyme substrate analog. Researchers can use it to study enzyme kinetics, substrate specificity, and inhibition mechanisms, aiding drug design and understanding metabolic pathways .
Materials Science and Surface Modification
- Functional Coatings : The carbamate group in this compound could be exploited for surface modification. Researchers might investigate its use in creating functional coatings for biomedical implants, sensors, or drug delivery systems .
Organic Synthesis and Chemical Transformations
- Building Block in Medicinal Chemistry : tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate can serve as a versatile building block. Chemists can incorporate it into complex molecules, facilitating the synthesis of new pharmaceuticals or bioactive compounds .
Pharmacology and Toxicology
- Metabolism Studies : Understanding how this compound is metabolized in vivo is crucial. Researchers can investigate its metabolic pathways, potential toxic intermediates, and clearance rates to ensure safety in drug development .
Safety And Hazards
According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and medical advice should be sought if the person feels unwell .
properties
IUPAC Name |
tert-butyl N-[1-(2-cyanobenzoyl)piperidin-4-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)20-14-8-10-21(11-9-14)16(22)15-7-5-4-6-13(15)12-19/h4-7,14H,8-11H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZYRUXHGSLTGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140343 | |
Record name | Carbamic acid, N-[1-(2-cyanobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate | |
CAS RN |
1286272-85-2 | |
Record name | Carbamic acid, N-[1-(2-cyanobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286272-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(2-cyanobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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